(R)-2-(Trifluoromethyl)piperidine
Overview
Description
®-2-(Trifluoromethyl)piperidine is a chiral piperidine derivative characterized by the presence of a trifluoromethyl group at the second position of the piperidine ring
Mechanism of Action
Target of Action
Trifluoromethylated compounds, such as “®-2-(Trifluoromethyl)piperidine”, are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The specific targets of these compounds can vary widely depending on their structure and the specific functional groups present.
Mode of Action
The mode of action of trifluoromethylated compounds is often related to their ability to form carbon-centered radical intermediates . These radicals can then interact with various biological targets, leading to a range of potential effects.
Result of Action
The molecular and cellular effects of “®-2-(Trifluoromethyl)piperidine” would depend on its specific targets and mode of action. Trifluoromethylated compounds have been found to possess special activities
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in ®-2-(Trifluoromethyl)piperidine plays a crucial role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely due to the trifluoromethyl group’s ability to form carbon-centered radical intermediates .
Cellular Effects
®-2-(Trifluoromethyl)piperidine has significant effects on various types of cells and cellular processes. Although specific data on this compound is limited, compounds with trifluoromethyl groups have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ®-2-(Trifluoromethyl)piperidine is complex and involves several steps. The trifluoromethyl group in the compound can undergo trifluoromethylation of carbon-centered radical intermediates . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
®-2-(Trifluoromethyl)piperidine is involved in several metabolic pathways. The trifluoromethyl group in the compound can interact with various enzymes or cofactors . This can lead to effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Trifluoromethyl)piperidine typically involves the introduction of the trifluoromethyl group onto a piperidine scaffold. One common method is the asymmetric hydrogenation of 2-(Trifluoromethyl)pyridine using a chiral catalyst. This process ensures the formation of the desired enantiomer with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-(Trifluoromethyl)piperidine may involve large-scale asymmetric hydrogenation processes. The choice of catalyst, solvent, and reaction conditions are optimized to achieve high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2-(Trifluoromethyl)piperidine can undergo oxidation reactions, typically leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the trifluoromethyl group to other functional groups, although such transformations are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-2-(Trifluoromethyl)piperidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is utilized in the production of agrochemicals, polymers, and other specialty chemicals.
Comparison with Similar Compounds
(S)-2-(Trifluoromethyl)piperidine: The enantiomer of ®-2-(Trifluoromethyl)piperidine, with different stereochemistry.
2-(Trifluoromethyl)pyridine: A precursor in the synthesis of ®-2-(Trifluoromethyl)piperidine.
2-(Trifluoromethyl)piperazine: A structurally related compound with a piperazine ring instead of a piperidine ring.
Uniqueness: ®-2-(Trifluoromethyl)piperidine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. These features make it a valuable compound in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDEFXCCITWEU-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654842 | |
Record name | (2R)-2-(Trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212734-83-2 | |
Record name | (2R)-2-(Trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1212734-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.